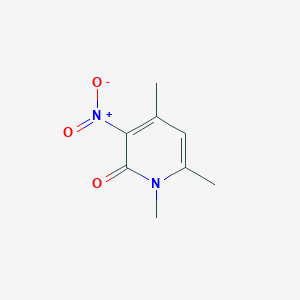

1,4,6-Trimethyl-3-nitro-2(1H)-pyridinone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

312517-65-0 |

|---|---|

Molecular Formula |

C8H10N2O3 |

Molecular Weight |

182.18 g/mol |

IUPAC Name |

1,4,6-trimethyl-3-nitropyridin-2-one |

InChI |

InChI=1S/C8H10N2O3/c1-5-4-6(2)9(3)8(11)7(5)10(12)13/h4H,1-3H3 |

InChI Key |

SPHZKZXKGGVRKM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=O)N1C)[N+](=O)[O-])C |

Origin of Product |

United States |

Reactivity and Transformation of 1,4,6 Trimethyl 3 Nitro 2 1h Pyridinone

Reactions Involving the Nitro Group

The nitro group at the C3 position significantly influences the electronic character of the pyridinone ring, rendering it electron-deficient and susceptible to specific transformations.

The reduction of the nitro group to a primary amine is a common and synthetically useful transformation. This conversion can be achieved using various reducing agents, with the choice of reagent often depending on the presence of other functional groups in the molecule. Common methods for the reduction of aromatic nitro groups that are applicable to 1,4,6-trimethyl-3-nitro-2(1H)-pyridinone include:

Catalytic Hydrogenation: This is a widely used method for nitro group reduction. Typical catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction is generally carried out under a hydrogen atmosphere at moderate pressure and temperature. For example, the reduction of a related nitropyridinone was successfully achieved using Pd/C in a suitable solvent.

Metal-Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl) or acetic acid.

Transfer Hydrogenation: This method utilizes a hydrogen donor, such as hydrazine, ammonium formate, or cyclohexene, in the presence of a catalyst like Pd/C. It offers a milder alternative to using gaseous hydrogen.

The resulting 3-amino-1,4,6-trimethyl-2(1H)-pyridinone is a valuable intermediate for the synthesis of various heterocyclic compounds and other derivatives.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Comments |

| H₂, Pd/C | Hydrogen gas, solvent (e.g., ethanol, ethyl acetate) | Highly efficient, but may also reduce other functional groups. |

| Fe, HCl/CH₃COOH | Acidic medium | Cost-effective and widely used. |

| SnCl₂·2H₂O | Solvent (e.g., ethanol) | Milder conditions, often used for selective reductions. |

| Na₂S₂O₄ | Aqueous or biphasic medium | Sodium dithionite is a mild reducing agent. |

The presence of the strongly electron-withdrawing nitro group at the C3 position, ortho to the carbonyl group and para to the C6-methyl group, significantly activates the pyridinone ring towards nucleophilic aromatic substitution (SNAr). In principle, a suitable leaving group at an ortho or para position to the nitro group can be displaced by a variety of nucleophiles.

While the nitro group itself is generally a poor leaving group in SNAr reactions, its presence is crucial for the activation of the ring. If a good leaving group, such as a halogen, were present at the C3 or C5 position, it would be readily displaced by nucleophiles. In the case of this compound, the direct displacement of the nitro group is less common but can occur under specific conditions with potent nucleophiles.

The mechanism of an SNAr reaction involves the formation of a resonance-stabilized Meisenheimer complex. For pyridinone systems, the negative charge of this intermediate can be delocalized onto the carbonyl oxygen and the nitrogen of the nitro group, which provides substantial stabilization and facilitates the reaction. Pyridines are generally more reactive towards nucleophilic substitution than benzene due to the electron-withdrawing nature of the ring nitrogen. pearson.com

Reactivity at the Methyl Substituents

The three methyl groups at positions 1, 4, and 6 are also sites of potential reactivity, particularly through radical-mediated processes or oxidation.

The methyl groups on the pyridinone ring can undergo hydrogen atom abstraction by radical initiators to form benzylic-type radicals. The stability of these radicals, and thus the regioselectivity of the reaction, is influenced by the electronic effects of the ring substituents.

Free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide is a common method for the selective bromination of methyl groups attached to aromatic rings. daneshyari.com In the case of this compound, the relative reactivity of the methyl groups would be expected to differ. The C4 and C6 methyl groups are in positions analogous to the benzylic positions of toluene derivatives and are therefore susceptible to radical halogenation. The electron-withdrawing nitro group would likely have a deactivating effect on the adjacent C4-methyl group's radical stability, while the C6-methyl group might be more readily attacked. The N-methyl group is generally less reactive towards radical halogenation compared to the ring-attached methyl groups.

Once a methyl group has been halogenated, for instance to a bromomethyl group, it becomes a versatile handle for further functionalization. The resulting bromomethyl derivative can readily undergo nucleophilic substitution reactions with a wide range of nucleophiles to introduce new functional groups.

Table 2: Potential Functionalization of Bromomethyl Pyridinone

| Nucleophile | Reagent Example | Resulting Functional Group |

| Hydroxide | NaOH | Hydroxymethyl (-CH₂OH) |

| Alkoxide | NaOCH₃ | Methoxymethyl (-CH₂OCH₃) |

| Cyanide | NaCN | Cyanomethyl (-CH₂CN) |

| Azide | NaN₃ | Azidomethyl (-CH₂N₃) |

| Amines | RNH₂ | Aminomethyl (-CH₂NHR) |

Furthermore, the methyl groups can potentially be oxidized to aldehydes or carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇). Selective oxidation of one methyl group over the others would be challenging and would likely depend on the reaction conditions and the relative reactivity of the methyl positions.

Electrophilic and Nucleophilic Reactions of the Pyridinone Core

The 2-pyridinone ring itself can participate in both electrophilic and nucleophilic reactions. The electron-donating effect of the three methyl groups and the N1-atom, combined with the electron-withdrawing effect of the nitro group and the carbonyl function, creates a complex pattern of reactivity.

Electrophilic Aromatic Substitution: The 2-pyridinone ring is generally considered electron-rich and can undergo electrophilic substitution. However, the presence of the deactivating nitro group at C3 will direct incoming electrophiles away from this position. The C5 position is the most likely site for electrophilic attack, being meta to the nitro group and activated by the N1 and C4- and C6-methyl groups. Typical electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The strongly acidic conditions often employed for these reactions might, however, lead to protonation of the pyridinone oxygen, which would further deactivate the ring.

Nucleophilic Addition: The conjugated system of the 3-nitro-2-pyridinone core makes it susceptible to nucleophilic addition reactions, particularly Michael-type additions. Strong nucleophiles could potentially add to the C5 position, with the negative charge being delocalized onto the nitro group and the carbonyl oxygen. Subsequent protonation would lead to a dihydropyridinone derivative. The steric hindrance from the adjacent methyl groups at C4 and C6 might influence the feasibility of such reactions.

Investigation of Electrophilic Substitution on the Pyridinone Ring

The pyridinone ring, in general, exhibits a reduced reactivity towards electrophilic aromatic substitution compared to benzene. This is attributed to the electron-withdrawing effect of the ring nitrogen atom. The presence of a strongly deactivating nitro group at the C3 position further diminishes the electron density of the aromatic ring, making electrophilic attack even more challenging. uoanbar.edu.iq

Electrophilic substitution reactions on pyridine (B92270) derivatives, such as nitration, sulfonation, and halogenation, typically require harsh reaction conditions. uoanbar.edu.iqmasterorganicchemistry.commasterorganicchemistry.com The pyridinium ion, formed under acidic conditions, is even more deactivated towards electrophiles. uoanbar.edu.iq In the case of this compound, the methyl groups at positions 4 and 6 are activating; however, their influence is largely overcome by the powerful deactivating effect of the nitro group.

Consequently, electrophilic substitution on the pyridinone ring of this compound is not a facile process and would be expected to require vigorous conditions. The most likely position for an electrophilic attack would be the C5 position, as it is the least deactivated position relative to the nitro group and is activated by the adjacent methyl groups.

Table 1: Predicted Reactivity of this compound toward Electrophilic Aromatic Substitution

| Reaction Type | Expected Reactivity | Probable Position of Substitution |

| Nitration | Very low | C5 |

| Halogenation | Very low | C5 |

| Sulfonation | Very low | C5 |

| Friedel-Crafts Alkylation/Acylation | Unlikely to occur | - |

Nucleophilic Addition and Substitution Reactions on the Pyridinone Carbonyl and Ring Carbons

The electron-deficient nature of the this compound ring, enhanced by the nitro group, makes it susceptible to nucleophilic attack. Nucleophiles can potentially react at several sites, including the carbonyl carbon and the electron-poor ring carbons.

Nucleophilic attack on the carbonyl group is a characteristic reaction of pyridinones. However, in this specific molecule, the electron-deficient aromatic ring provides alternative sites for nucleophilic addition. Hard nucleophiles, such as organometallic reagents, and soft nucleophiles, like amines and alkoxides, can add to the ring carbons, particularly at positions that are activated by the nitro group.

While specific studies on this compound are limited, the reactivity of analogous nitropyridine derivatives suggests that nucleophilic attack is a plausible transformation. For instance, pyridinium salts are known to readily undergo addition by nucleophiles.

Ring-Opening and Rearrangement Reactions of Pyridinone Derivatives

Pyridinone derivatives, especially those bearing strong electron-withdrawing groups, can undergo ring-opening and rearrangement reactions under certain conditions. These transformations are often initiated by a nucleophilic attack on the ring.

A notable example is the behavior of 1-methyl-3,5-dinitro-2-pyridone, a compound structurally related to this compound. This dinitropyridone serves as an excellent substrate for nucleophilic-type ring transformations. nih.gov The high electrophilicity of the ring, coupled with the presence of good leaving groups (nitro groups), facilitates these reactions.

For instance, the reaction of 1-methyl-3,5-dinitro-2-pyridone with amines initiates a ring-opening sequence. nih.gov The nucleophilic amine attacks the electron-deficient C4 or C6 positions, leading to the cleavage of C-C bonds and the formation of open-chain products. nih.gov This process highlights the potential for the this compound ring to undergo similar transformations when treated with potent nucleophiles.

Table 2: Plausible Ring-Opening Reaction of this compound with an Amine (based on analogy)

| Reactant | Nucleophile | Proposed Intermediate | Potential Product |

| This compound | Primary Amine (R-NH2) | Adduct at C4 or C6 | Open-chain nitro-containing species |

Structural Elucidation and Spectroscopic Characterization of 1,4,6 Trimethyl 3 Nitro 2 1h Pyridinone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering deep insights into the molecular framework of 1,4,6-trimethyl-3-nitro-2(1H)-pyridinone. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a comprehensive picture of the molecule's structure can be assembled.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the three methyl groups and the lone vinyl proton.

The N-methyl group (N-CH₃) typically appears as a singlet in the range of 3.5-4.0 ppm, shifted downfield due to the deshielding effect of the adjacent nitrogen atom. The two C-methyl groups (at positions 4 and 6) will also present as singlets, but at slightly different chemical shifts due to their distinct electronic environments within the pyridinone ring. The C6-methyl group is adjacent to a nitrogen atom, while the C4-methyl group is attached to a carbon atom of the C=C double bond. These are expected to resonate in the range of 2.0-2.5 ppm. The single proton at the C5 position of the ring is expected to appear as a singlet further downfield, typically in the aromatic or vinylic region of the spectrum, due to the deshielding effects of the conjugated system and the adjacent nitro group.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-CH₃ | 3.6 | Singlet | 3H |

| C6-CH₃ | 2.4 | Singlet | 3H |

| C4-CH₃ | 2.2 | Singlet | 3H |

| C5-H | 7.5 | Singlet | 1H |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. youtube.com

The carbonyl carbon (C2) is expected to have the most downfield chemical shift, typically in the range of 160-180 ppm. The carbons of the double bonds within the ring (C4 and C5) and the carbon attached to the nitro group (C3) will also be significantly deshielded. The carbon bearing the nitro group (C3) is expected to be in the range of 140-150 ppm. The methyl carbons will appear at the most upfield region of the spectrum, generally between 20-40 ppm.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O) | 165 |

| C6 | 155 |

| C4 | 148 |

| C3 | 142 |

| C5 | 110 |

| N-CH₃ | 40 |

| C6-CH₃ | 25 |

| C4-CH₃ | 20 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the atoms, advanced 2D NMR techniques are employed. emerypharma.comharvard.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. emerypharma.com For this compound, a COSY spectrum would show no cross-peaks between the singlet signals, confirming the absence of vicinal protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms. An HSQC spectrum would show cross-peaks between the N-CH₃ proton signal and its corresponding carbon signal, the C4-CH₃ and C6-CH₃ proton signals and their respective carbon signals, and the C5-H proton signal and the C5 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between carbon and hydrogen atoms. HMBC is crucial for piecing together the molecular structure. For instance, correlations would be expected between the N-CH₃ protons and the C2 and C6 carbons. The C5-H proton would show correlations to the C3, C4, and C6 carbons.

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy provides direct information about the nitrogen atoms in a molecule. wikipedia.orghuji.ac.il Although less sensitive than ¹H NMR, it is a valuable tool for characterizing nitrogen-containing compounds. huji.ac.il The ¹⁵N NMR spectrum of this compound would be expected to show two distinct signals corresponding to the two nitrogen atoms in different chemical environments: the pyridinone ring nitrogen and the nitrogen of the nitro group.

The chemical shift of the pyridinone nitrogen would be influenced by its incorporation in the aromatic-like ring and its bonding to a methyl group. The nitrogen of the nitro group (NO₂) is expected to resonate at a significantly different chemical shift, typically in a range characteristic for nitro compounds. researchgate.net The IUPAC recommends nitromethane (B149229) (CH₃NO₂) as the chemical shift standard for nitrogen NMR. huji.ac.il

Pyridinone systems can exist in a tautomeric equilibrium between the lactam (keto) form, 2(1H)-pyridinone, and the lactim (enol) form, 2-hydroxypyridine. researchgate.netwikipedia.org The position of this equilibrium is influenced by factors such as substitution, solvent polarity, and temperature. wikipedia.org In the case of this compound, the presence of the N-methyl group effectively "locks" the molecule in the lactam form, preventing the formation of the 2-hydroxy tautomer. Spectroscopic techniques, particularly NMR, can confirm the predominance of the lactam form. For instance, the presence of a carbonyl signal around 165 ppm in the ¹³C NMR spectrum is indicative of the keto form.

Computational and Theoretical Investigations of 1,4,6 Trimethyl 3 Nitro 2 1h Pyridinone

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of computational chemistry, providing a framework to compute the electronic structure and energy of molecules. These calculations are broadly categorized into methods that use empirical parameters and those that are derived from first principles.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. sciencepublishinggroup.com It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more efficient than many other methods while often providing a high level of accuracy. sciencepublishinggroup.com

A typical DFT study on 1,4,6-Trimethyl-3-nitro-2(1H)-pyridinone would begin with geometry optimization. This process systematically alters the positions of the atoms until the lowest energy conformation of the molecule is found. The result is a detailed picture of the molecule's three-dimensional structure, including precise bond lengths, bond angles, and dihedral angles. Functionals like B3LYP (Becke, three-parameter, Lee–Yang–Parr) combined with basis sets such as 6-311+G are commonly employed for such calculations on organic molecules. nih.gov

Once the geometry is optimized, various electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electron density, which reveals how electrons are shared between atoms and provides clues about the molecule's polarity and bonding characteristics. For instance, studies on nitro derivatives of pyridine (B92270) have used DFT to calculate heats of formation and total energies to assess their stability. researchgate.net

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative Example) This table presents typical data that would be generated from a DFT geometry optimization. Values are for illustrative purposes only.

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311+G) |

|---|---|---|

| Bond Lengths | C2=O8 | 1.23 Å |

| N1-C2 | 1.39 Å | |

| C3-N9 | 1.45 Å | |

| C4-C11 | 1.51 Å | |

| C5-C6 | 1.37 Å | |

| Bond Angles | C6-N1-C2 | 121.5° |

| N1-C2-C3 | 118.0° | |

| C2-C3-N9 | 120.5° | |

| O10-N9-O11 | 124.0° | |

| Dihedral Angles | C5-C4-C3-N9 | 179.8° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data or empirical parameterization. nih.gov The Hartree-Fock (HF) method is the simplest form of ab initio calculation. While computationally demanding, these methods can provide highly accurate results, especially when electron correlation is included through more advanced techniques like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory.

For this compound, ab initio calculations would serve as a benchmark to validate results from more cost-effective DFT methods. They are particularly useful for calculating precise electronic energies, ionization potentials, and electron affinities, providing a deeper understanding of the molecule's fundamental electronic behavior.

Analysis of Electronic Properties

Beyond the basic geometry and energy, computational methods can derive a range of electronic properties that are directly linked to a molecule's chemical reactivity and intermolecular interactions.

The Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The two most important frontier orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy corresponds to a better electron-donating capability.

The LUMO is the innermost empty orbital and acts as an electron acceptor. A lower LUMO energy indicates a better electron-accepting ability.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability. mdpi.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be distributed over the electron-rich pyridinone ring system, while the LUMO would likely be localized on the electron-withdrawing nitro group. researchgate.net This separation would indicate a propensity for intramolecular charge transfer upon electronic excitation.

Table 2: Hypothetical Frontier Orbital Energies for this compound (Illustrative Example) This table shows typical energy values derived from electronic structure calculations.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -2.40 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. mdpi.com It is an invaluable tool for predicting how a molecule will interact with other chemical species. The MEP map is color-coded to indicate different regions of electrostatic potential:

Red : Regions of most negative potential, indicating electron-rich areas. These are susceptible to electrophilic attack. researchgate.net

Blue : Regions of most positive potential, indicating electron-poor areas. These are susceptible to nucleophilic attack. researchgate.net

Green/Yellow : Regions of intermediate or near-zero potential.

In this compound, the MEP map would be expected to show a strong negative potential (red) around the oxygen atoms of the carbonyl and nitro groups, making them sites for hydrogen bonding and interaction with electrophiles. nih.gov A positive potential (blue) would likely be found near the hydrogen atoms of the methyl groups and parts of the pyridinone ring.

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the molecular wavefunction in terms of localized bonds, lone pairs, and core orbitals. This method is used to investigate charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. researchgate.net

NBO analysis quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. A larger E(2) value indicates a stronger interaction, signifying greater electron delocalization from the donor to the acceptor orbital. For this compound, NBO analysis could reveal hyperconjugative effects between the methyl groups and the pyridinone ring, as well as the significant delocalization of π-electrons within the ring and the electron-withdrawing effect of the nitro group.

Table 3: Hypothetical NBO Analysis for Selected Interactions in this compound (Illustrative Example) This table illustrates how NBO analysis quantifies the stabilization energy from key orbital interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| π(C3-C4) | π*(C5-C6) | 18.5 |

| π(C5-C6) | π*(N1-C2) | 21.2 |

| LP(O8) | π*(N1-C2) | 25.8 |

| σ(C4-H) | σ*(C4-C11) | 5.1 |

Topological Analysis of Electron Density

Topological analysis of the electron density (ρ(r)) provides a quantitative description of chemical bonding and non-covalent interactions. By examining the gradient and Laplacian of the electron density, one can partition the molecular space into atomic basins and characterize the nature of the interactions between them.

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM theory, analyzes the topology of the electron density to define atoms and the bonds connecting them. The analysis focuses on bond critical points (BCPs), which are points of minimum electron density along the path between two bonded atoms. The properties of the electron density at these BCPs, such as its value (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), reveal the nature of the chemical bond.

For this compound, AIM analysis is expected to characterize the covalent bonds within the pyridinone ring and its substituents. The C=O, N-O, and C-NO₂ bonds are of particular interest due to their influence on the molecule's electronic properties.

Covalent Bonds: For the C-C, C-N, and C-H bonds, the Laplacian of the electron density (∇²ρ(r)) is expected to be negative, indicating a concentration of electron density characteristic of shared interactions. The total energy density (H(r)) at the BCP would also be negative, confirming their covalent nature.

Polar Covalent Bonds: The C=O, N-O, and C-NO₂ bonds will exhibit higher electron density at the BCP compared to single bonds, and the position of the BCP will be shifted towards the more electronegative atom. The ∇²ρ(r) values will be negative but may be smaller in magnitude for more polar bonds, indicating a degree of charge depletion.

A hypothetical table of AIM parameters for selected bonds in this compound, based on typical values for similar functional groups, is presented below.

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Type |

| C=O | ~0.35 | ~ -0.50 | ~ -0.45 | Polar Covalent |

| C-NO₂ | ~0.28 | ~ -0.70 | ~ -0.30 | Polar Covalent |

| N-O | ~0.30 | ~ +0.10 | ~ -0.25 | Polar Covalent |

| C-C (ring) | ~0.25 | ~ -0.60 | ~ -0.28 | Covalent |

| C-N (ring) | ~0.27 | ~ -0.65 | ~ -0.29 | Covalent |

The Electron Localization Function (ELF) is a method used to visualize regions in a molecule where electron pairs are likely to be found, such as covalent bonds and lone pairs. researchgate.net ELF values range from 0 to 1, where a value of 1 corresponds to perfect localization (as in a lone pair or a strong covalent bond), and a value of 0.5 is characteristic of the uniform electron gas. researchgate.net

For this compound, an ELF analysis would be expected to show:

High localization (ELF ≈ 1) in the core regions of the carbon, nitrogen, and oxygen atoms.

Distinct localization basins corresponding to the C-C, C-N, C-H, and N-O single bonds, as well as the C=O double bond.

Localization basins for the lone pairs on the oxygen atoms of the carbonyl and nitro groups, and on the pyridinone nitrogen. The nitro group oxygens and the carbonyl oxygen would show significant lone pair localization.

The aromatic character of the pyridinone ring would be reflected in the delocalized nature of the electron density, which can be visualized in the ELF plot.

Reduced Density Gradient (RDG) analysis is a technique used to identify and visualize non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric clashes. The method plots the RDG against the sign of the second eigenvalue (λ₂) of the electron-density Hessian multiplied by the electron density.

In a hypothetical RDG analysis of this compound, one would expect to observe:

Van der Waals Interactions: Broad, greenish-colored low-density, low-gradient regions between different parts of the molecule, particularly involving the methyl groups.

Steric Repulsion: Red-colored regions indicating steric clashes, potentially between the ortho-positioned methyl group and the nitro group, or between the methyl groups themselves, depending on the molecular conformation.

Hydrogen Bonds: If the molecule were to dimerize or interact with a hydrogen-bond donor, strong, attractive hydrogen bonds would appear as distinct blue-colored discs. Intramolecular C-H···O interactions might also be visible as weak bluish-green surfaces.

Computational Prediction and Validation of Spectroscopic Data

DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure determination. nih.govspectroscopyonline.com

For this compound, theoretical calculations could predict key spectroscopic data. It's common practice to apply scaling factors to the calculated vibrational frequencies to account for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental results. spectroscopyonline.comchemrxiv.org

Below is a table of hypothetical, yet representative, calculated vibrational frequencies and NMR chemical shifts for this compound.

| Spectroscopic Data | Functional Group / Atom | Calculated Value | Expected Experimental Range |

| Vibrational Frequencies (cm⁻¹) | |||

| C=O stretch | ~1680 - 1700 | ~1650 - 1670 cm⁻¹ | |

| NO₂ asymmetric stretch | ~1550 - 1570 | ~1520 - 1540 cm⁻¹ | |

| NO₂ symmetric stretch | ~1360 - 1380 | ~1330 - 1350 cm⁻¹ | |

| C-CH₃ stretch | ~2950 - 3000 | ~2920 - 2980 cm⁻¹ | |

| ¹³C NMR Chemical Shifts (ppm) | |||

| C=O | ~160 - 165 | ~158 - 163 ppm | |

| C-NO₂ | ~145 - 150 | ~143 - 148 ppm | |

| C-CH₃ (ring) | ~140 - 155 | ~138 - 153 ppm | |

| CH₃ | ~15 - 25 | ~14 - 24 ppm | |

| ¹H NMR Chemical Shifts (ppm) | |||

| CH₃ (ring) | ~2.2 - 2.6 | ~2.1 - 2.5 ppm | |

| N-CH₃ | ~3.4 - 3.8 | ~3.3 - 3.7 ppm |

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface, identifying intermediates, and characterizing transition state structures. For this compound, several reaction types could be investigated.

The electron-deficient nature of the pyridinone ring, exacerbated by the electron-withdrawing nitro group, makes it a candidate for nucleophilic aromatic substitution (SₙAr) . ntnu.no A theoretical study would likely investigate the addition of a nucleophile to the ring. The calculations would aim to determine:

The preferred site of nucleophilic attack (positions ortho and para to the nitro group are typically activated).

The structure of the transition state for the formation of the Meisenheimer complex (the intermediate σ-adduct).

The activation energy (ΔG‡) of the reaction, which determines the reaction rate. Depending on the reactants, the formation of the σ-adduct can be the rate-limiting step. mdpi.com

Whether the mechanism is stepwise (involving a stable Meisenheimer intermediate) or concerted. nih.gov For highly activated systems, a stable intermediate is expected. mdpi.com

Another potential reaction is [3+2] cycloaddition , where the C=C bond of the pyridinone ring could act as a dipolarophile with a 1,3-dipole. Theoretical studies of such reactions on similar systems have shown that they often proceed through a concerted but asynchronous mechanism. nih.govrsc.org

A hypothetical study of an SₙAr reaction with a simple nucleophile (e.g., methoxide) on a related 3-nitropyridone scaffold might yield the following energetic data.

| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 3-nitropyridone + CH₃O⁻ | 0.0 |

| Transition State 1 (TS1) | [Formation of Meisenheimer complex] | +15 to +20 |

| Intermediate | Meisenheimer Complex | +5 to +10 |

| Transition State 2 (TS2) | [Leaving group departure] | +18 to +23 |

| Products | Substituted pyridone + Leaving group | -5 to -10 |

These computational investigations, from electron density analysis to reaction modeling, provide a comprehensive understanding of the chemical nature of this compound.

Mechanistic Pathways in the Synthesis and Reactions of Pyridinone Derivatives

Exploration of Reaction Mechanisms for Key Synthetic Routes to 1,4,6-Trimethyl-3-nitro-2(1H)-pyridinone

The synthesis of this compound typically proceeds through the nitration of the corresponding precursor, 1,4,6-trimethyl-2(1H)-pyridinone. The core of this transformation is an electrophilic aromatic substitution reaction, a well-established mechanism in organic chemistry.

The key steps in the nitration mechanism are as follows:

Formation of the Nitronium Ion: The reaction is commonly carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid, being the stronger acid, protonates nitric acid. This is followed by the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. masterorganicchemistry.com

HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻

H₂NO₃⁺ → NO₂⁺ + H₂O

Electrophilic Attack: The electron-rich pyridinone ring acts as a nucleophile and attacks the nitronium ion. The existing substituents on the ring—the methyl groups at positions 4 and 6, and the N-methyl group—are activating and direct the incoming electrophile. The carbonyl group at position 2 is deactivating. The directing effects of the methyl groups and the nitrogen atom favor substitution at the 3- and 5-positions. In this case, nitration occurs at the 3-position. This step leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

Deprotonation and Aromatization: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group. This step restores the aromaticity of the pyridinone ring, yielding the final product, this compound. masterorganicchemistry.com

Studies on the nitration of similar pyridinone systems, such as 6-hydroxy-2(1H)-pyridone and its N-methyl derivative, have shown that these compounds are nitrated as free bases at the 3-position. rsc.org This provides strong evidence for the proposed mechanism for the nitration of 1,4,6-trimethyl-2(1H)-pyridinone.

Mechanistic Studies of Transformation Reactions of this compound

The presence of the nitro group, along with the methyl groups and the pyridinone core, allows for a variety of subsequent transformation reactions. Mechanistic studies of these reactions provide insight into the reactivity of this heterocyclic system.

One potential transformation is the reduction of the nitro group . This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Sn/HCl or Fe/HCl). The mechanism of catalytic hydrogenation involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group.

Another possible reaction is nucleophilic aromatic substitution (SNAAr) . While the pyridinone ring is generally electron-rich, the presence of the strongly electron-withdrawing nitro group can activate the ring towards nucleophilic attack, particularly at positions ortho and para to the nitro group. However, in this specific molecule, the positions are occupied by methyl groups, which may sterically hinder such reactions.

In some cases, nitropyridine derivatives can undergo rearrangements. For instance, the nitration of certain substituted pyridines has been proposed to involve a psu.eduresearchgate.net sigmatropic shift of the nitro group from the nitrogen atom to a carbon atom of the ring. psu.edu This type of intramolecular rearrangement could be a potential, though likely less common, transformation pathway for this compound under specific conditions.

Furthermore, analogies with sterically hindered nitroquinolones suggest that the steric strain introduced by the methyl groups, particularly the one at the 6-position adjacent to the nitrogen, might distort the pyridone ring. This distortion could potentially lead to unusual reactivity, such as a predisposition to cycloaddition reactions where the pyridone ring acts as a diene or dienophile. mdpi.com

Role of Intermediates and Transition States in Pyridinone Chemistry

The progression of both the synthesis and reactions of this compound is dictated by the energies of the intermediates and transition states involved.

In the synthesis via nitration:

The Sigma Complex (Arenium Ion): This is a key intermediate in the electrophilic aromatic substitution mechanism. Its stability is a crucial factor in determining the reaction rate and the regioselectivity of the nitration. The positive charge in the sigma complex is delocalized through resonance over the pyridinone ring. The methyl groups at the 4- and 6-positions help to stabilize this intermediate through their electron-donating inductive effects.

Transition States: The reaction proceeds through two main transition states. The first and typically rate-determining transition state is that leading to the formation of the sigma complex. Its energy is influenced by the nucleophilicity of the pyridinone ring and the electrophilicity of the nitronium ion. The second transition state is associated with the deprotonation of the sigma complex to restore aromaticity.

In transformation reactions:

Meisenheimer Complexes: In potential nucleophilic aromatic substitution reactions, the initial attack of a nucleophile on the electron-deficient ring would lead to the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is enhanced by the presence of the electron-withdrawing nitro group.

The table below summarizes the key intermediates and their roles in the chemistry of this compound.

| Intermediate/Transition State | Reaction Type | Role |

| Nitronium Ion (NO₂⁺) | Electrophilic Aromatic Substitution (Nitration) | Active electrophile that attacks the pyridinone ring. |

| Sigma Complex (Arenium Ion) | Electrophilic Aromatic Substitution (Nitration) | Resonance-stabilized carbocation intermediate. |

| Nitroso Intermediate | Nitro Group Reduction | Partially reduced form of the nitro group. |

| Hydroxylamino Intermediate | Nitro Group Reduction | Further reduced intermediate en route to the amino group. |

| Meisenheimer Complex | Nucleophilic Aromatic Substitution (SNAAr) | Negatively charged intermediate formed by nucleophilic attack. |

Kinetic and Thermodynamic Considerations in Pyridinone Reactions

The feasibility and rate of the synthesis and reactions of this compound are governed by kinetic and thermodynamic principles.

Kinetics:

The rate of the nitration reaction is dependent on the concentrations of both the 1,4,6-trimethyl-2(1H)-pyridinone substrate and the nitronium ion. Kinetic studies of the nitration of related aromatic compounds have shown that the formation of the sigma complex is typically the rate-determining step. researchgate.net The activation energy for this step is influenced by the electronic properties of the pyridinone ring. The electron-donating methyl groups increase the nucleophilicity of the ring, thereby increasing the reaction rate compared to unsubstituted pyridinone.

Kinetic studies on the nitration of N-methyl derivatives of pyridones indicate that these reactions can be very fast, sometimes occurring at or near the encounter rate. rsc.org

Thermodynamics:

In the context of potential transformation reactions, the thermodynamic stability of the products relative to the reactants will determine the position of the equilibrium. For example, the reduction of the nitro group to an amino group is typically a thermodynamically favorable process.

The table below presents a qualitative overview of the kinetic and thermodynamic factors for the nitration of 1,4,6-trimethyl-2(1H)-pyridinone.

| Parameter | Description | Influence of Substituents |

| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | The electron-donating methyl groups lower the activation energy for electrophilic attack, increasing the reaction rate. |

| Reaction Rate | The speed at which the reaction proceeds. | Increased by the presence of activating methyl groups. |

| Enthalpy of Reaction (ΔH) | The heat change during the reaction. | The formation of the stable nitro-substituted product results in an exothermic reaction. |

| Gibbs Free Energy (ΔG) | The overall thermodynamic driving force of the reaction. | A negative ΔG indicates a spontaneous and favorable reaction. |

Future Research Directions for 1,4,6 Trimethyl 3 Nitro 2 1h Pyridinone

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of substituted pyridinones is a well-established field, often involving cyclization and condensation reactions. For instance, the synthesis of 4,6-dimethyl-3-nitropyridin-2-one has been achieved through the cyclization of acetylacetone (B45752) with nitroacetamide. nih.gov A potential avenue for synthesizing 1,4,6-trimethyl-3-nitro-2(1H)-pyridinone could involve adapting this methodology, possibly using a methylated precursor in place of acetylacetone.

Future research should focus on developing a robust and efficient synthesis for this compound. Key objectives would include:

Optimization of Reaction Conditions: Systematic investigation of solvents, catalysts, temperatures, and reaction times to maximize yield and purity.

Exploration of "Green" Chemistry Principles: The development of synthetic routes that minimize the use of hazardous reagents and solvents, reduce energy consumption, and utilize renewable starting materials. This aligns with the broader trend in chemical synthesis towards sustainability. nih.gov

Scalability: Ensuring that the developed synthetic method is not only efficient on a laboratory scale but can also be scaled up for potential larger-scale production if applications are identified.

A general approach to pyridinone synthesis often involves the cyclic condensation of two different compounds. nih.gov Another strategy could be the functionalization of a pre-existing 1,4,6-trimethyl-2(1H)-pyridinone scaffold, though this would require the selective nitration at the C3 position, which can be challenging.

Exploration of Underexplored Reactivity Pathways and Functionalizations

The reactivity of this compound is currently undefined. The presence of both electron-donating methyl groups and a potent electron-withdrawing nitro group on the pyridinone ring suggests a complex and potentially rich reactivity profile. The nitro group, in particular, is a versatile functional handle.

Future research should systematically explore the reactivity of this compound, including:

Reduction of the Nitro Group: The conversion of the nitro group to an amino group would open up a vast array of subsequent chemical transformations, such as diazotization and coupling reactions, amide formation, and the synthesis of fused heterocyclic systems like imidazopyridines. ntnu.no

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring, enhanced by the nitro group, could make it susceptible to SNAr reactions, allowing for the introduction of various nucleophiles. Studies on related 2-chloro-3-nitropyridines show high reactivity towards nucleophiles. mdpi.com

Reactions at the Methyl Groups: Investigating the potential for functionalization of the methyl groups, for example, through radical halogenation or oxidation, could provide pathways to further derivatization.

Ring Transformation Reactions: Some highly activated pyridones, such as 1-methyl-3,5-dinitro-2-pyridone, can undergo ring transformations in the presence of nucleophiles, acting as synthetic equivalents for other molecules. nih.gov It would be valuable to investigate if this compound exhibits similar behavior under specific conditions.

Application of Advanced Spectroscopic and In Situ Characterization Techniques

A fundamental step in characterizing any new or understudied compound is a thorough spectroscopic analysis. For this compound, this would involve:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR studies to unambiguously assign all proton and carbon signals, confirming the molecular structure.

Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies, particularly those of the carbonyl (C=O) and nitro (NO₂) functional groups.

Mass Spectrometry (MS): To determine the exact molecular weight and to study its fragmentation patterns, which can provide further structural confirmation.

X-ray Crystallography: If suitable crystals can be grown, single-crystal X-ray diffraction would provide definitive proof of the molecular structure and detailed information about bond lengths, bond angles, and intermolecular packing in the solid state.

Furthermore, the use of in situ characterization techniques, such as reaction monitoring by NMR or IR spectroscopy, could provide invaluable mechanistic insights into its synthesis and subsequent reactions, allowing for the identification of transient intermediates and a deeper understanding of reaction kinetics.

Elucidation of Comprehensive Structure-Reactivity Relationships

Understanding the relationship between the molecular structure of this compound and its chemical reactivity is crucial for predicting its behavior and designing potential applications. This involves both experimental and computational approaches.

Experimental Studies: A systematic study of a series of derivatives, where each of the methyl groups or the nitro group is altered, would allow for the development of structure-activity relationships (SAR). For instance, comparing the reactivity of pyridinones with varying numbers or positions of methyl groups can elucidate steric and electronic effects.

Computational Chemistry: Quantum-chemical calculations, such as Density Functional Theory (DFT), can be employed to model the electronic structure of the molecule. mdpi.com These calculations can provide insights into:

Molecular Orbital Energies (HOMO/LUMO): To predict the molecule's susceptibility to nucleophilic or electrophilic attack. The HOMO-LUMO energy gap is an important index of stability. mdpi.com

Electron Density Distribution and Electrostatic Potential Maps: To identify the most electron-rich and electron-poor regions of the molecule, thereby predicting sites of reactivity.

Reaction Pathway Modeling: To calculate the energetics of potential reaction mechanisms, helping to rationalize experimental observations and predict the most likely reaction pathways.

Investigation of Supramolecular Interactions Involving this compound

The 2-pyridinone moiety is well-known for its ability to form stable hydrogen-bonded dimers. wikipedia.org The presence of the carbonyl group and the N-H tautomeric form (in the absence of the N-methyl group) makes it an excellent hydrogen bond donor and acceptor. Although the N-methyl group in the target compound precludes N-H hydrogen bonding, other supramolecular interactions are possible.

Future research in this area should investigate:

Crystal Engineering: Exploring how the molecule packs in the solid state and whether it forms predictable supramolecular synthons through weaker interactions like C-H···O or π-π stacking. The nitro group can also participate in such interactions.

Host-Guest Chemistry: Investigating the ability of this compound to act as a guest molecule within larger host structures (e.g., cyclodextrins, calixarenes, cucurbiturils). acs.org Such encapsulation could modify its physical properties (e.g., solubility) and reactivity.

Self-Assembly: Studying the potential for the molecule to self-assemble into larger, ordered structures in solution or on surfaces, driven by a combination of intermolecular forces.

By systematically addressing these research directions, the scientific community can move this compound from a chemical curiosity to a well-characterized compound with a defined synthetic and reactivity profile, potentially unlocking novel applications in materials science, medicinal chemistry, or catalysis.

Q & A

Q. What are the established synthetic routes for preparing 1,4,6-Trimethyl-3-nitro-2(1H)-pyridinone, and how do reaction conditions influence yield?

- Methodological Answer : Common approaches involve sequential methylation and nitration. For example, nitration of a pre-methylated pyridinone scaffold using concentrated HNO₃ at 0°C to room temperature (RT) can introduce the nitro group . Methylation steps may employ NaH/MeI in THF under anhydrous conditions, with yields optimized by controlling stoichiometry and reaction time (e.g., 12–24 hours) . Monitoring via TLC or HPLC is critical to track intermediate formation. Key Variables :

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Methylation | NaH, MeI, THF, 0°C → RT | Use excess methyl iodide (1.2–1.5 eq.) |

| Nitration | HNO₃, 0°C → RT | Maintain temperature <25°C to avoid byproducts |

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Identify methyl groups (δ 1.8–2.3 ppm, singlets for C1/C4/C6-CH₃) and aromatic protons (δ 7.5–8.5 ppm, influenced by nitro group electron withdrawal). Splitting patterns help assign substituent positions .

- ¹³C NMR : Nitro groups deshield adjacent carbons (C3: δ 145–155 ppm) .

- IR : Strong NO₂ asymmetric/symmetric stretches near 1520 cm⁻¹ and 1350 cm⁻¹ confirm nitro functionality .

Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy.

Q. What stability considerations are critical for storing and handling this compound?

- Methodological Answer : The compound is sensitive to light and moisture. Store in amber vials under inert gas (N₂/Ar) at –20°C. Stability tests under varying pH (e.g., 4–10) and temperature (25–60°C) via HPLC can identify degradation products. DSC analysis (e.g., NIST protocols) assesses thermal stability .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved?

- Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Use DSC to detect polymorphs and Karl Fischer titration to quantify moisture. Solubility studies should standardize solvent purity (HPLC-grade) and temperature (e.g., 25°C ± 0.1°C). For low-polarity solvents (e.g., toluene), sonication or co-solvents (DMSO:EtOAc) may enhance dissolution .

Q. What strategies are effective for resolving ambiguities in the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is definitive. Key steps:

- Grow crystals via slow evaporation (e.g., CHCl₃:hexane).

- Resolve disorder in methyl/nitro groups using SHELXL refinement .

- Compare experimental bond lengths/angles with DFT-optimized structures (e.g., Gaussian 16 at B3LYP/6-311+G(d,p)) to validate geometry .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Compute Fukui indices (Gaussian 16) to identify electrophilic sites (e.g., C3 adjacent to NO₂).

- Solvent Effects : Use PCM models to simulate reaction barriers in DMF vs. THF.

- Kinetic Studies : Monitor substituent effects via Arrhenius plots (e.g., reaction with amines at 40–80°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.